NVS-BPTF-C is a chemical compound developed as a negative control in the study of BPTF (bromodomain and PHD finger containing transcription factor) inhibitors. It is structurally similar to its active counterpart, NVS-BPTF-1, which has shown potent activity against BPTF. The primary role of BPTF is in transcriptional regulation and chromatin remodeling, making it a target of interest in cancer research and other biological studies .
NVS-BPTF-C was developed through a collaboration between Novartis and the Structural Genomics Consortium. This partnership aims to create selective chemical probes that can aid in understanding the biological functions of BPTF and its implications in signaling pathways related to cell proliferation and survival .
The synthesis of NVS-BPTF-C involves multiple steps that are typically outlined in retrosynthetic analyses. The compound is derived from various precursors that are modified to enhance specificity and potency against BPTF. While detailed synthetic routes for NVS-BPTF-C are not extensively documented, its structural relationship with NVS-BPTF-1 suggests that similar synthetic strategies may be employed .
The synthesis process likely incorporates techniques such as:
The molecular structure of NVS-BPTF-C is closely related to that of NVS-BPTF-1, with minor modifications that reduce its binding affinity to BPTF. The InChI string for NVS-BPTF-C indicates a complex arrangement typical of small molecule inhibitors designed for protein interaction .
Key structural data includes:
NVS-BPTF-C does not exhibit significant activity against BPTF or other kinases tested in various assays. It serves primarily as a negative control in experiments designed to evaluate the efficacy of more potent inhibitors like NVS-BPTF-1. The lack of binding affinity suggests that it does not participate in meaningful chemical reactions relevant to BPTF inhibition .
The evaluation of NVS-BPTF-C's reactivity typically involves:
As a negative control, NVS-BPTF-C does not actively inhibit BPTF but is used to compare against more potent inhibitors. Understanding its mechanism involves recognizing how its structural features fail to engage effectively with the bromodomain of BPTF compared to NVS-BPTF-1.
In assays, NVS-BPTF-C showed no significant engagement with BPTF, highlighting its role as an ineffective inhibitor. This lack of action allows researchers to better interpret results obtained from studies using active compounds .
NVS-BPTF-C is expected to have properties typical of small organic molecules:
Chemical properties include:
NVS-BPTF-C serves primarily as a scientific tool in research focused on understanding the function of BPTF within cellular processes. Its applications include:
Bromodomain PHD Finger Transcription Factor (BPTF) serves as the principal scaffolding subunit of the Nucleosome Remodeling Factor (NURF) complex, an evolutionarily conserved ISWI-family chromatin remodeling machinery. BPTF facilitates ATP-dependent nucleosome sliding and transcriptional activation by recruiting the hNURF complex to specific genomic loci through its multimodal domain architecture. This includes:
BPTF’s structural domains enable combinatorial reading of epigenetic marks, positioning it as a critical regulator of chromatin accessibility. Genetic studies demonstrate that BPTF knockout is embryonically lethal in mice due to defective trophoblast differentiation, underscoring its non-redundant role in developmental gene regulation [1] [8]. In embryonic stem cells, BPTF maintains pluripotency by remodeling chromatin at key developmental loci, establishing its fundamental role in epigenetic homeostasis [6].
Table 1: Functional Domains of BPTF and Their Roles
Domain | Molecular Function | Biological Role |
---|---|---|
Bromodomain | Binds acetylated lysines (e.g., H4K16ac) | Recruits NURF to acetylated chromatin regions |
PHD Fingers | Recognizes H3K4me2/3 marks | Targets active promoters and enhancers |
DDT Domain | Facilitates DNA binding | Anchors remodeling complex to nucleosomes |
LXXLL Motifs | Interacts with nuclear receptors | Integrates hormone signaling with chromatin states |
The BPTF bromodomain exemplifies a Class I acetyl-lysine reader domain characterized by a deep, hydrophobic binding pocket. Structural analyses reveal unique features that distinguish it from other bromodomains:
This domain selectively engages histone H4 acetylated at lysine 16 (H4K16ac), a mark associated with actively transcribed genomic regions. Disruption of this interaction impairs NURF-mediated chromatin remodeling, leading to aberrant expression of oncogenes like c-Myc. The bromodomain’s druggability has been computationally predicted, with binding pockets exhibiting favorable properties for small-molecule engagement [4] [10].
BPTF is genomically amplified and overexpressed across diverse malignancies, functioning as a master oncogenic coordinator:
Table 2: BPTF Alterations in Human Cancers
Cancer Type | Alteration Frequency | Key Pathogenic Mechanisms | Clinical Correlation |
---|---|---|---|
Triple-Negative Breast Cancer | 34.1% gain, 8.2% amp | PI3K/AKT hyperactivation; c-Myc stabilization | Reduced overall survival |
Non-Small Cell Lung Cancer | 67% gain at 17q24.3 | MAPK pathway activation; RAF1 co-expression | Advanced stage; metastasis |
Melanoma | Recurrent amplification | MITF survival signaling; BRAF synergy | Therapy resistance |
T-cell Lymphoma | Overexpression | RAF1/MAPK co-activation; apoptosis evasion | Tumor progression and chemoresistance |
Pancreatic Cancer | circPDK1/BPTF axis | c-Myc driven glycolysis | Reduced survival; biomarker potential |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5